2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a sulfonamide-acetamide hybrid featuring a dihydropyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a sulfanyl-linked N-(4-methoxyphenyl)acetamide moiety at position 2. The dihydropyrimidinone ring is a well-known scaffold in medicinal chemistry due to its bioactivity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The 4-methoxy groups on both the benzenesulfonyl and acetamide moieties likely enhance solubility and metabolic stability compared to non-polar substituents. The compound’s crystal structure (if resolved) would involve hydrogen-bonding networks, as seen in structurally related sulfonamide-acetamide derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-28-14-5-3-13(4-6-14)22-18(24)12-30-20-21-11-17(19(25)23-20)31(26,27)16-9-7-15(29-2)8-10-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBBJNTSMRCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
This compound features a complex structure characterized by:
- A pyrimidine ring with a sulfonyl group.
- An acetamide moiety attached to a methoxyphenyl group.
The detailed chemical structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and sulfonyl groups may enhance the electron-donating ability, contributing to free radical scavenging activities. Studies have shown that such compounds can reduce oxidative stress in cellular models, thereby protecting against cell damage.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly:
- Myeloperoxidase (MPO) : A study revealed that derivatives of this compound could serve as potent inhibitors of MPO, which plays a role in inflammatory diseases. The mechanism involves covalent binding leading to irreversible inhibition, suggesting potential therapeutic applications in treating autoimmune disorders .
- Acetylcholinesterase (AChE) : Similar compounds have demonstrated significant AChE inhibition, which is crucial for managing conditions like Alzheimer's disease. The inhibition of AChE leads to increased acetylcholine levels, enhancing neurotransmission .
Antimicrobial Activity
Preliminary screening has indicated that this compound exhibits moderate antibacterial activity against various strains of bacteria. For instance:
- Salmonella typhi and Bacillus subtilis showed susceptibility to the compound, suggesting its potential as an antimicrobial agent .
Study 1: Preclinical Evaluation of MPO Inhibitors
In a preclinical setting, derivatives similar to the compound were tested in lipopolysaccharide-treated cynomolgus monkeys. Results showed robust inhibition of plasma MPO activity following oral administration, indicating effective bioavailability and therapeutic potential .
Study 2: Antimicrobial Screening
A series of synthesized compounds were evaluated for antibacterial properties. The results indicated that several derivatives demonstrated strong activity against Salmonella typhi, while others showed varying degrees of effectiveness against different bacterial strains .
The biological activity of this compound can be attributed to:
- Covalent Modification : Its ability to form covalent bonds with target enzymes (e.g., MPO) leads to irreversible inhibition.
- Structural Interactions : The methoxy and sulfonyl groups enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three structurally related derivatives (Table 1), focusing on substituent effects, molecular properties, and reported bioactivity.
Table 1: Comparative Analysis of Structurally Related Compounds
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxybenzenesulfonyl group in the target compound may improve water solubility compared to the 4-ethylbenzenesulfonyl group in ’s derivative, which likely increases lipophilicity . The 2-aminophenylsulfanyl group in ’s compound enhances antimicrobial activity, suggesting that electron-donating groups (e.g., -NH2) at specific positions could modulate bioactivity .
Role of the Dihydropyrimidinone Core: The target compound and ’s derivative share the dihydropyrimidinone scaffold, which is absent in ’s simpler acetamide. This core is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Crystallographic Stability :
- The target compound’s structural analog () exhibits intermolecular hydrogen bonding (N–H···O and C–H···O), which stabilizes the crystal lattice and may influence solubility and dissolution rates .
Preparation Methods
Preparation of 5-(4-Methoxybenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidine-2-Thiol
Step 1: Sulfonylation
The reaction is quenched with ice-cold 1M HCl, extracted with DCM, and dried over Na₂SO₄. Yield: 78–82%.
Step 2: Thiol Activation
Converts the amine to thiol with 90–95% conversion efficiency.
Synthesis of N-(4-Methoxyphenyl)Bromoacetamide
Step 3: Acetylation
Final Coupling Reaction
Step 4: Thioether Formation
Purified via silica gel chromatography (hexane:EtOAc 3:1); yield: 68–72%.
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98.5 |
| DMSO | 46.7 | 65 | 97.8 |
| THF | 7.5 | 58 | 96.2 |
| Acetonitrile | 37.5 | 63 | 97.1 |
Polar aprotic solvents like DMF maximize yield by stabilizing the thiolate intermediate.
Temperature Profile in Sulfonylation
| Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 0 | 24 | 65 |
| 25 | 12 | 82 |
| 40 | 6 | 78 |
| 60 | 3 | 71 |
Ambient temperature (25°C) balances reaction rate and byproduct formation.
Characterization and Quality Control
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the thioether bond (CCDC deposition number: 2256789).
Industrial Scale-Up Challenges
Heat Management in Exothermic Steps
The bromoacetylation (Step 3) releases ∆H = −89 kJ/mol, requiring:
-
Jacketed reactors with chilled brine circulation
-
Semi-batch reagent addition over 90 minutes
Purification at Scale
Centrifugal partition chromatography replaces silica gel for preparative separations, reducing solvent use by 40% while maintaining 99% purity.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical | 52 | 95 | 120 | Moderate |
| Flow Chemistry | 68 | 98 | 85 | High |
| Microwave-Assisted | 74 | 97 | 95 | Limited |
Flow chemistry emerges as the optimal approach for quantities >1 kg, reducing reaction times from 8 hr to 22 minutes .
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Catalyst selection : Bases like NaH improve sulfonylation kinetics, but excess amounts can degrade sensitive intermediates .
- Purification : Sequential column chromatography and HPLC are used to isolate the pure compound, with yields typically ranging from 45–65% .
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), and acetamide (δ ~2.1 ppm for CH₃) groups. 2D NMR (e.g., HSQC, HMBC) confirms connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as the dihydropyrimidinone core (m/z ~220) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
How can computational methods enhance the design of derivatives or predict biological interactions?
Q. Advanced
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinities and pose validation. For example, sulfonyl and acetamide groups may form hydrogen bonds with catalytic residues .
- Reaction Path Optimization : ICReDD’s approach combines computational reaction path searches with experimental validation to streamline derivative synthesis .
What strategies resolve discrepancies in biological activity data across assay systems?
Q. Advanced
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .
What key functional groups contribute to its potential bioactivity?
Q. Basic
- Sulfonyl Group : Enhances binding to charged residues in enzyme active sites (e.g., proteases) .
- Dihydropyrimidinone Core : Mimics nucleotide structures, enabling interactions with kinases or nucleic acid-binding proteins .
- Acetamide Moiety : Stabilizes hydrogen bonds with biological targets, improving selectivity .
How can statistical experimental design optimize reaction parameters?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, a Box-Behnken design reduced synthesis steps by 30% while maintaining >90% purity .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. yield) to predict maxima .
What biological targets or pathways are influenced by this compound?
Q. Basic
- Enzyme Inhibition : Targets dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) due to structural mimicry of cofactors .
- Receptor Modulation : Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs) via sulfonyl-acetamide interactions .
What analytical challenges arise in purity assessment, and how can orthogonal methods address them?
Q. Advanced
- Degradation Products : Hydrolysis of the sulfanyl group can generate disulfides; monitor via HPLC-MS .
- Orthogonal Techniques : Combine reversed-phase HPLC (for polarity-based separation) with chiral columns (for stereochemical purity) .
How do dual sulfonyl and sulfanyl groups affect physicochemical properties?
Q. Basic
- Solubility : Sulfonyl groups increase water solubility, while sulfanyl moieties enhance lipid membrane permeability .
- Redox Activity : Sulfanyl groups may act as antioxidants, but are prone to oxidation, requiring inert storage conditions .
What interdisciplinary approaches integrate synthetic chemistry with computational modeling?
Q. Advanced
- Mechanistic Studies : Combine DFT calculations with kinetic experiments to elucidate reaction pathways (e.g., sulfonylation transition states) .
- High-Throughput Screening (HTS) : Pair automated synthesis with machine learning to prioritize derivatives for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
